molecular formula C12H11NO2 B2946764 Methyl 4-(1H-pyrrol-1-yl)benzoate CAS No. 23351-08-8

Methyl 4-(1H-pyrrol-1-yl)benzoate

Cat. No.: B2946764
CAS No.: 23351-08-8
M. Wt: 201.225
InChI Key: XCBRROUJSCMUGF-UHFFFAOYSA-N
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Description

Contextualization within Pyrrole (B145914) and Benzoate (B1203000) Chemistry

Methyl 4-(1H-pyrrol-1-yl)benzoate is a molecule that integrates two fundamental and widely studied chemical scaffolds: the pyrrole ring and the benzoate group. rsc.orgvulcanchem.com Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a core structural motif in a vast array of natural products, pharmaceuticals, and functional materials. rsc.orgnih.govresearchgate.net Its π-electron-rich system makes it susceptible to electrophilic substitution and a versatile building block in organic synthesis. mdpi.com The chemistry of pyrroles is extensive, with numerous methods developed for their synthesis and functionalization. rsc.orgresearchgate.netorganic-chemistry.org

The benzoate moiety, the methyl ester of benzoic acid, is a common feature in organic chemistry, often employed as a protecting group or as a precursor to other functional groups. ontosight.ai Benzoate derivatives are also prevalent in biologically active molecules and are studied for their interactions with biological targets. ontosight.airesearchgate.net The combination of these two moieties in this compound results in a molecule with a unique electronic and structural profile, where the pyrrole ring is directly attached to the phenyl ring of the benzoate at the para position. matrix-fine-chemicals.com

Significance of N-Substituted Pyrrole-Benzoate Systems in Contemporary Organic Chemistry

The direct linkage of a pyrrole nitrogen to a phenyl ring, as seen in N-substituted pyrrole-benzoate systems, creates a class of compounds with significant electronic delocalization between the two aromatic systems. This structural arrangement has profound implications for the molecule's properties and reactivity. In contemporary organic chemistry, such systems are of interest for several reasons:

Electronic Properties: The nitrogen lone pair of the pyrrole ring participates in the aromaticity of the pyrrole and can also conjugate with the π-system of the benzoate ring. This extended conjugation influences the molecule's spectroscopic properties and its potential as a chromophore or fluorophore.

Synthetic Versatility: N-aryl pyrroles, including those with benzoate substituents, serve as valuable intermediates in the synthesis of more complex heterocyclic structures. The Paal-Knorr synthesis is a classical and widely used method for preparing N-substituted pyrroles. mdpi.comresearchgate.net

Medicinal Chemistry: The pyrrole nucleus is a well-established pharmacophore, and its combination with a benzoate moiety can lead to compounds with diverse biological activities. rsc.orgnih.gov For instance, derivatives of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate have been investigated as potential antitubercular and antibacterial agents. nih.govplos.orgresearchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its synthesis and its utilization as a building block for more complex molecules with potential applications in medicinal chemistry and materials science.

One significant research trajectory involves the use of this compound as a starting material for the synthesis of various derivatives. For example, it can be converted to 4-(1H-pyrrol-1-yl)benzohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). chemicalbook.com This hydrazide can then be further modified to create a library of compounds for biological screening. nih.govplos.org

Another area of investigation is the synthesis of the core structure itself. A common method involves the reaction of methyl 4-aminobenzoate (B8803810) with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720), in what is known as the Paal-Knorr pyrrole synthesis. organic-chemistry.orgmdpi.com Variations and optimizations of this and other synthetic routes continue to be an active area of research. researchgate.netacs.org

Furthermore, the physical and chemical properties of this compound are of interest. Spectroscopic data, such as 1H and 13C NMR, provide valuable information about the molecule's structure and electronic environment. researchgate.netnih.gov This data is crucial for confirming the identity of the compound and for understanding its reactivity in various chemical transformations.

Recent studies have also explored the potential of N-substituted pyrrole-benzoate systems in the development of new therapeutic agents. For example, derivatives of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate have shown promising results as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ENR) reductase, which are important targets for antitubercular drugs. nih.govplos.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-pyrrol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBRROUJSCMUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffractional Characterization of Methyl 4 1h Pyrrol 1 Yl Benzoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl 4-(1H-pyrrol-1-yl)benzoate

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis of Pyrrole (B145914) and Benzoate (B1203000) Moieties

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the pyrrole ring, the benzene (B151609) ring, and the methyl ester group. The chemical shifts (δ) are influenced by the electronic effects of the neighboring functional groups.

The protons on the pyrrole ring typically appear as triplets. The protons at the C2 and C5 positions (α to the nitrogen) are chemically equivalent, as are the protons at the C3 and C4 positions (β to the nitrogen). In a study of related 4-(1H-pyrrol-1-yl)benzoic acid hydrazide, the α-protons (H-2, H-5) of the pyrrole ring resonate at approximately δ 7.51 ppm, while the β-protons (H-3, H-4) appear at around δ 6.31 ppm. plos.org

The benzoate moiety displays a characteristic AA'BB' system for its para-substituted aromatic protons. The two protons (H-2', H-6') ortho to the ester group are deshielded and resonate downfield, typically appearing as a doublet around δ 8.07 ppm. tubitak.gov.tr The two protons (H-3', H-5') ortho to the pyrrole substituent are found further upfield, resonating as a doublet at approximately δ 7.43 ppm. tubitak.gov.tr

The methyl ester group (-OCH₃) gives rise to a sharp singlet in the upfield region of the spectrum, typically observed around δ 3.89 ppm. tubitak.gov.tr

Table 1: ¹H NMR Chemical Shifts for this compound Data is based on analogues and typical values.

ProtonsMultiplicityChemical Shift (δ, ppm)
Pyrrole H-2, H-5Triplet~7.5
Pyrrole H-3, H-4Triplet~6.3
Benzoate H-2', H-6'Doublet~8.1
Benzoate H-3', H-5'Doublet~7.4
Methyl (-OCH₃)Singlet~3.9

¹³C NMR Spectroscopic Investigations of Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For an analogue, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, the ester carbonyl carbon (C=O) is observed at δ 165.7 ppm. tubitak.gov.tr The carbon of the methyl group (-OCH₃) resonates at δ 52.3 ppm. tubitak.gov.tr

The aromatic and heterocyclic carbons appear in the intermediate region of the spectrum. For the analogue, the key chemical shifts are observed at δ 106.7 (pyrrole C-3, C-4), δ 127.5, δ 128.2, δ 128.6, and δ 130.2 ppm, corresponding to the carbons of the pyrrole and benzene rings, with the quaternary carbon attached to the pyrrole nitrogen appearing at δ 142.5 ppm. tubitak.gov.tr For related ester compounds, the ester carbonyl carbon is consistently found around 165 ppm.

Table 2: ¹³C NMR Chemical Shifts for this compound Analogues Data is based on the analogue methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. tubitak.gov.tr

Carbon AtomChemical Shift (δ, ppm)
C=O (Ester)165.7
C-N (Pyrrole-linked)142.5
Aromatic/Pyrrole CH130.2, 128.6, 128.2, 127.5
Pyrrole C-3, C-4106.7
-OCH₃52.3

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₁NO₂. This gives it a calculated molecular weight of approximately 201.22 g/mol . In an MS experiment, the compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 201. Due to the natural abundance of ¹³C, a smaller M+1 peak at m/z = 202 would also be anticipated. pressbooks.pub

Fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for benzoate esters include the loss of the methoxy (B1213986) radical (•OCH₃, 31 mass units) to give a fragment at m/z = 170, or the loss of the methoxycarbonyl radical (•COOCH₃, 59 mass units). The stability of the pyrrole and benzene rings means that fragments corresponding to these intact ring systems are also likely to be observed. For instance, cleavage of the C-N bond could lead to fragments corresponding to the pyrrolyl cation or the methyl benzoate cation.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1700 cm⁻¹. For related benzoate esters, this peak is a key diagnostic feature.

C-O Stretch: The C-O single bond stretch of the ester group will likely produce a strong band in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range correspond to the carbon-carbon double bond stretching vibrations within the benzene and pyrrole rings.

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic rings typically appears as a group of bands above 3000 cm⁻¹. libretexts.orglibretexts.org

Pyrrole Ring Vibrations: The pyrrole ring also contributes characteristic vibrations, including C-N stretching, which can be observed around 1450 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
EsterC=O Stretch1720-1700
EsterC-O Stretch1300-1100
Aromatic RingsC=C Stretch1600-1450
Aromatic RingsC-H Stretch>3000
PyrroleC-N Stretch~1450

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination of this compound and its Complexes

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides exact bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

Conformational Analysis and Torsional Angles of the Pyrrole-Benzoate Linkage

While a specific SCXRD study for this compound was not found in the surveyed literature, analysis of analogous molecules with linked ring systems provides valuable insight. For example, in a novel 1,2,4-oxadiazole (B8745197) derivative featuring two phenyl rings, the torsional angles between the ring systems were found to be relatively small, indicating a nearly planar conformation. acs.org In that structure, the angle between the planes of the two aromatic rings was only 4.91°. acs.org However, in other systems, steric hindrance can cause significant rotation around the linking bond. brynmawr.edu

For this compound, a relatively planar conformation is expected, which would maximize π-orbital overlap between the two aromatic systems. However, some degree of twist is likely to minimize steric repulsion between the α-protons of the pyrrole ring and the ortho-protons of the benzoate ring. An SCXRD analysis would precisely quantify this torsional angle, confirming the degree of planarity and providing insight into the intermolecular interactions, such as π-π stacking, that stabilize the crystal lattice. beilstein-journals.org

Supramolecular Interactions and Crystal Packing Motifs

Detailed crystallographic studies on related structures, such as methyl 4-hydroxy-3-nitrobenzoate, reveal the significant role of hydrogen bonding and π-π stacking interactions. In one such case, the crystal structure is consolidated by twelve hydrogen bonds and two π-stacking interactions, which link the molecules into infinite stacked sheets. mdpi.com For instance, a single molecule of a methyl benzoate derivative can be connected to eight adjacent molecules, forming a stable supramolecular hydrogen bond network. acs.org

In the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, two unique molecules are present in the asymmetric unit. The nitro and methyl ester groups lie nearly planar with the benzene rings. mdpi.com The stability of the crystal structure is a result of a variety of non-covalent interactions. mdpi.com

Analogous systems, like those involving 4-(pyrrol-1-yl)pyridine, demonstrate the formation of supramolecular aggregates in solution, driven by π-stacking interactions between the planar, conjugated systems. mdpi.com The intermolecular forces, which can include classical and non-classical hydrogen bonding, π-π and C-H···π interactions, van der Waals forces, and electrostatic effects, are fundamental to understanding the structures of these organic crystals. mdpi.com The study of these interactions is vital for comprehending the structure of organic crystals and has implications for fields like drug binding. mdpi.com

Interaction TypeDescriptionObserved in AnaloguesReference
Hydrogen BondingDirectional interaction involving a hydrogen atom and an electronegative atom like oxygen or nitrogen.Methyl 4-hydroxy-3-nitrobenzoate, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate mdpi.comacs.org
π-π StackingAttractive, noncovalent interactions between aromatic rings.Methyl 4-hydroxy-3-nitrobenzoate, 4-(pyrrol-1-yl)pyridine derivatives mdpi.commdpi.com
C-H···π InteractionsA weak hydrogen bond where a C-H group acts as the hydrogen donor and a π-system as the acceptor.Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate acs.org

Other Advanced Characterization Techniques

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within molecules. For aromatic compounds like this compound, the electronic energy levels involved are typically of the π → π* type. up.ac.za The absorption of UV or visible light promotes an electron from a π bonding orbital to a π* anti-bonding orbital.

In benzene and its derivatives, two primary absorption bands are often observed, which are associated with the π-system of the aromatic ring. up.ac.za The position and intensity of these absorption bands are significantly affected by the nature and position of substituents on the benzene ring. up.ac.zabohrium.com Electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. uomustansiriyah.edu.iq

For instance, studies on methyl benzoate derivatives have shown that electron-donating para substituents can alter the entire absorption spectrum. bohrium.com The presence of multiple electronic transitions can sometimes be inferred from the shape of the absorption band. bohrium.com The solvent environment can also influence the electronic transitions. Highly polar solvents tend to shift n → π* transitions to lower wavelengths (blue shift) and π → π* transitions to higher wavelengths (red shift). uomustansiriyah.edu.iq

In a study on 2-(4-hydroxyphenylazo)benzoic acid, π→π* electronic transitions were observed, with one attributed to the -N=N- azo group and another to the phenyl groups. researchgate.net The analysis of UV-Vis spectra, often complemented by theoretical calculations, provides valuable information on the electronic structure and can help in understanding the nature of the excited states. bohrium.comresearchgate.net

Compound TypeTransition TypeTypical Wavelength Range (nm)Influencing FactorsReference
Aromatic Compoundsπ → π200-400Substituents, Solvent Polarity up.ac.zauomustansiriyah.edu.iq
Compounds with non-bonding electronsn → π250-350Solvent Polarity uomustansiriyah.edu.iq
Methyl Benzoate Derivativesπ → π*Varies with substitutionElectron-donating/withdrawing groups bohrium.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study species with unpaired electrons, such as free radicals and transition metal complexes. bhu.ac.in This makes it particularly valuable for investigating polymerization mechanisms that involve radical intermediates.

In the context of pyrrole-benzoate anions, ESR spectroscopy has been instrumental in providing evidence for in-situ polymerization. When 4-(1H-pyrrol-1-yl)benzoate anions are intercalated into layered double hydroxides (LDHs), ESR data suggests their partial polymerization during the synthesis process. researchgate.net The formation of a large array of conjugated double bonds upon polymerization can create molecular orbitals capable of accommodating conduction electrons. researchgate.net

The ESR signal observed in such systems is often a single Gaussian line with a g-value characteristic of organic radicals. researchgate.net For example, in a study of polypyrrole, a narrow Lorentzian line was observed in oxidized, highly conducting films. aps.org However, it was deduced that this signal originated from accidental neutral π-radical defects rather than the current-carrying species. aps.org

The absence of a significant ESR signal in some highly conducting polypyrrole films has been interpreted within the framework of bipolaron formation, where spinless charge carriers are present. aps.org ESR spectroscopy can also be used to study radical cations of pyrrole derivatives, where the spectra provide insights into the nuclear and electronic structures of these species. The technique is a powerful tool for understanding the intermediate stages of electropolymerization and the redox mechanisms of electroactive polymers. mdpi.com

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to investigate the crystalline structure of materials. anton-paar.comucmerced.edu It is particularly useful for characterizing polycrystalline or powdered samples. anton-paar.com The technique relies on the principle of Bragg's law, where constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice produces a unique diffraction pattern. anton-paar.comlibretexts.org

In the study of materials containing this compound and its analogues, PXRD is essential for characterizing layered structures. For example, when 4-(1H-pyrrol-1-yl)benzoate anions are intercalated into Layered Double Hydroxides (LDHs), PXRD is used to determine the basal spacing, which is the distance between the layers. researchgate.net The observation of sharp (00l) reflections in the PXRD pattern indicates a well-ordered layered structure. researchgate.net

The basal spacing determined by PXRD can provide information about the arrangement of the intercalated anions. In the case of 4-(1H-pyrrol-1-yl)benzoate in LDHs, the measured basal spacing is consistent with the formation of bilayers of these anions between the inorganic layers. researchgate.netresearchgate.net PXRD is also used for phase identification by comparing the diffraction pattern of an unknown sample to a database of known patterns. ucmerced.edulibretexts.org This allows for the identification of the crystalline phases present in a material. anton-paar.com Furthermore, PXRD can be used to determine other structural parameters such as crystallite size and lattice parameters. libretexts.org

Computational and Theoretical Investigations of Methyl 4 1h Pyrrol 1 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic nature of a molecule. These methods provide a detailed description of electron distribution, which is key to understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For methyl 4-(1H-pyrrol-1-yl)benzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional shape (optimized geometry). These calculations yield precise information on bond lengths, bond angles, and the dihedral angle between the pyrrole (B145914) and benzoate (B1203000) rings. The planarity between the two rings is a critical parameter, influencing the extent of π-electron delocalization across the molecule.

A key aspect of DFT analysis is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. In molecules like this compound, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO is often distributed over the electron-withdrawing methyl benzoate moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. pensoft.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For pyrrole-based systems, this gap is a significant factor in determining their potential as electronic materials or as reactive intermediates. pensoft.net Conceptual DFT further uses the energies of these orbitals to calculate global reactivity descriptors. pensoft.net

Table 1: Illustrative DFT-Calculated Properties for this compound

Note: This table presents expected, representative values based on studies of similar aromatic and pyrrole-containing molecules. pensoft.net

ParameterDescriptionExpected Value
EHOMO Energy of the Highest Occupied Molecular Orbital-5.8 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
ΔE (HOMO-LUMO Gap) Energy gap between HOMO and LUMO4.3 eV
Ionization Potential (IP) Energy required to remove an electron (≈ -EHOMO)5.8 eV
Electron Affinity (EA) Energy released when an electron is added (≈ -ELUMO)1.5 eV
Electronegativity (χ) Tendency to attract electrons3.65 eV
Chemical Hardness (η) Resistance to change in electron distribution2.15 eV

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the behavior of molecules in their electronically excited states. bohrium.com It is used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would identify the primary electronic transitions, their corresponding excitation energies (which correlate to absorption wavelengths), and their oscillator strengths (which correlate to absorption intensities). The dominant transitions in such molecules are typically π → π* in nature, involving the promotion of an electron from a bonding π-orbital (often the HOMO) to an antibonding π*-orbital (often the LUMO). These calculations can reveal how the connection of the pyrrole and benzoate rings influences the molecule's absorption of light.

Table 2: Representative TD-DFT Results for Major Electronic Transitions

Note: This table presents hypothetical but realistic values for the primary electronic transitions expected for this molecule.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Description
S0 → S13.953140.55Strong HOMO → LUMO (π → π)
S0 → S24.522740.12HOMO-1 → LUMO (π → π)
S0 → S34.882540.23HOMO → LUMO+1 (π → π*)

Aromaticity Analysis of Pyrrole and Benzoate Rings in this compound Analogues

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. Computational methods provide quantitative measures of this property.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. It involves placing a "ghost" atom, which has no electrons or nucleus, at the center of a ring or at a specific point above it. The calculated magnetic shielding at this point indicates the presence of a ring current induced by an external magnetic field. A negative NICS value (e.g., NICS(0) for in-plane or NICS(1) for 1 Å above the plane) is a hallmark of aromaticity, while a positive value indicates anti-aromaticity, and a value near zero suggests a non-aromatic character.

For this compound, NICS calculations would be performed for both the pyrrole and the benzene (B151609) rings separately. This allows for an assessment of the local aromaticity of each ring and how it might be affected by being part of the larger conjugated system. It would be expected that both rings retain significant aromatic character, with the benzene ring likely exhibiting a more negative NICS value, indicative of its strong aromaticity.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities.

For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotation around the C-N bond connecting the two rings. This simulation would map the conformational landscape, identifying the most populated conformational states and the energy barriers for rotating from one conformation to another. This information is critical for understanding how the molecule's shape fluctuates under different conditions, which can influence its interactions with other molecules.

Intermolecular Interactions and Binding Site Analysis (Conceptual DFT, Hirshfeld Surface Analysis for non-biological contexts)

Understanding how molecules interact with each other is crucial for predicting their properties in the solid state or in solution.

Conceptual DFT provides a framework for predicting reactive sites within a molecule. By calculating properties like the Fukui function, one can identify which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species). This is invaluable for predicting how the molecule might interact with other chemical entities in a non-biological context, such as in materials science or chemical synthesis. For this molecule, the nitrogen and specific carbons on the pyrrole ring would likely be identified as key sites for electrophilic interaction, while regions on the benzoate ring would be more susceptible to nucleophilic attack.

Theoretical Predictions of Reactivity and Stability of this compound and its Oligomers

Theoretical predictions of the reactivity and stability of this compound and its corresponding oligomers are fundamental to understanding its potential as a monomer for novel materials. These studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's behavior.

General theoretical studies on pyrrole and its derivatives indicate that the pyrrole ring is susceptible to electrophilic attack, a key step in polymerization. The substitution pattern on the pyrrole nitrogen significantly influences the electronic properties and, consequently, the reactivity of the monomer. For N-aryl substituted pyrroles, such as this compound, the phenyl group can affect the electron density of the pyrrole ring through inductive and resonance effects.

Computational analyses of substituted pyrroles often involve the calculation of various molecular descriptors to quantify their reactivity and stability. These descriptors provide a theoretical framework for predicting how the molecule will behave in chemical reactions, including polymerization.

Table 1: Key Molecular Descriptors for Assessing Reactivity and Stability

DescriptorDescriptionSignificance for Polymerization
HOMO Energy Energy of the Highest Occupied Molecular Orbital.A higher HOMO energy generally indicates a greater ease of oxidation, a crucial step in electropolymerization.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy suggests a greater ease of reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller energy gap is often associated with higher reactivity and lower kinetic stability.
Ionization Potential The energy required to remove an electron from the molecule.Lower ionization potential facilitates the formation of radical cations necessary for polymerization.
Electron Affinity The energy released when an electron is added to the molecule.Higher electron affinity indicates a greater ability to accept an electron.

While specific computational data for this compound is not extensively available in public literature, the principles derived from theoretical studies of similar N-substituted pyrroles can provide valuable qualitative predictions.

Study of Dimerization and Polymerization Pathways

The initial step in the formation of a polymer is dimerization, followed by the addition of subsequent monomer units to form oligomers and eventually a high molecular weight polymer. Theoretical studies are instrumental in mapping out the potential energy surfaces for these processes, identifying the most energetically favorable pathways.

The generally accepted mechanism for the electropolymerization of pyrroles involves the initial oxidation of the monomer to form a radical cation. Two of these radical cations can then couple to form a dicationic dimer, which subsequently loses two protons to yield a neutral dimer. This process then repeats to extend the polymer chain.

Theoretical investigations into the dimerization of unsubstituted pyrrole have shown that the coupling typically occurs at the α-positions (the carbon atoms adjacent to the nitrogen), as this leads to the most stable dimer structure. For N-substituted pyrroles like this compound, the polymerization is expected to proceed exclusively through α-α' coupling of the pyrrole rings.

Computational models can be used to calculate the activation energies for different coupling steps (e.g., monomer-monomer, monomer-dimer, etc.) to understand the kinetics of polymerization. These calculations can help predict the likelihood of forming long polymer chains versus shorter oligomers.

Table 2: Postulated Steps in the Electropolymerization of this compound

StepDescription
1. Oxidation The this compound monomer is oxidized at the electrode surface to form a radical cation.
2. Dimerization Two radical cations couple, typically at the α-positions of the pyrrole rings, to form a dicationic dimer.
3. Deprotonation The dicationic dimer loses two protons to form a neutral dimer, regenerating the aromaticity of the pyrrole rings.
4. Chain Propagation The dimer is oxidized to a radical cation, which can then react with another monomer radical cation to extend the polymer chain. This process repeats to form the final polymer.

It is important to note that while these general principles of pyrrole polymerization are well-established through both experimental and theoretical work, detailed computational studies focusing specifically on the dimerization and polymerization pathways of this compound are needed to provide precise quantitative data on its reactivity and the properties of the resulting oligomers and polymers.

Structure Property Relationships Within the Methyl 4 1h Pyrrol 1 Yl Benzoate Molecular Framework

Impact of Substituent Effects on Electronic Structure and Spectroscopic Properties of Pyrrole-Benzoate Systems

The electronic and spectroscopic characteristics of pyrrole-benzoate systems are highly sensitive to the nature and position of substituents on both the pyrrole (B145914) and benzoate (B1203000) rings. These substituents can modulate the electron density distribution, energy levels of molecular orbitals, and consequently, the absorption and emission properties of the molecule.

The interplay between electron-donating and electron-withdrawing groups (EWGs) across the pyrrole-benzoate backbone can lead to intramolecular charge transfer (ICT) phenomena. bohrium.com This is particularly relevant in donor-acceptor (D-A) aromatic molecules, where the pyrrole can act as the electron donor and the benzoate moiety, especially when substituted with EWGs, can function as the acceptor. bohrium.com The efficiency of this charge transfer is influenced by the electronic nature of the substituents and the degree of electronic communication between the two aromatic rings.

Furthermore, the presence of specific functional groups can introduce unique spectroscopic signatures. For example, in derivatives of Methyl 4-(1H-pyrrol-1-yl)benzoate containing a hydroxyl group, infrared (IR) spectroscopy can be a powerful tool to study solute-solvent interactions through the analysis of carbonyl (C=O) stretching vibrations. nih.gov The frequency of this vibration is sensitive to the solvent environment, providing insights into hydrogen bonding interactions. nih.gov

The following table summarizes the impact of different substituents on the properties of benzoic acid derivatives, which provides a basis for understanding similar effects in pyrrole-benzoate systems.

Substituent Effect on Benzoic Acid pKa General Electronic Effect
Electron-Donating Groups (EDGs)Increase pKa (decrease acidity)Destabilize the conjugate base by donating electron density. researchgate.net
Electron-Withdrawing Groups (EWGs)Decrease pKa (increase acidity)Stabilize the conjugate base by delocalizing the negative charge. researchgate.net

Conformational Flexibility and its Influence on Molecular Properties

The conformational flexibility of this compound, primarily arising from the rotation around the C-N bond connecting the pyrrole and benzoate rings, plays a crucial role in determining its molecular properties. This rotational freedom dictates the dihedral angle between the two aromatic planes, which in turn affects the extent of π-electron conjugation and, consequently, the electronic and optical properties of the molecule.

Studies on related N-arylpyrrole systems have shown that the molecule can adopt various conformations, from planar to twisted. researchgate.net The planarity of the molecule is a key factor for effective π-stacking interactions in the solid state, which is important for applications in organic electronics. nih.gov However, in solution, the molecule is likely to exist as a mixture of different conformers due to the relatively low energy barrier for rotation around the C-N bond.

The conformation of the molecule has a direct impact on its excited-state dynamics. For instance, in molecules exhibiting dual fluorescence, the formation of a twisted intramolecular charge transfer (TICT) state is often invoked, where the two aromatic rings are orthogonal to each other. researchgate.net This process is highly dependent on the conformational freedom of the molecule. Quantum chemical calculations on similar systems have been used to explore the energies and dipole moments of different planar and twisted conformations to support experimental findings. researchgate.net

The introduction of bulky substituents on either the pyrrole or the benzoate ring can sterically hinder free rotation, leading to a more restricted set of accessible conformations. This can be strategically used to control the molecular properties. For example, in the synthesis of axially chiral N-arylpyrroles, the transformation from a fluxional (freely rotating) system to a configurationally stable one is achieved by introducing substituents that create a high rotational barrier. d-nb.info

The following table provides a conceptual overview of how conformational changes can influence key molecular properties of this compound and related systems.

Conformation Dihedral Angle Effect on π-Conjugation Impact on Properties
Planar~0°MaximizedEnhanced electronic delocalization, red-shifted absorption.
TwistedIntermediatePartially disruptedAltered excited-state dynamics, potential for dual fluorescence.
Orthogonal~90°MinimalInterruption of conjugation, formation of TICT states.

Conjugation Pathways and Delocalization in this compound and Related Conjugated Systems

The degree of conjugation is highly dependent on the dihedral angle between the pyrrole and benzoate rings. A more planar conformation allows for greater overlap of the p-orbitals, leading to more effective π-electron delocalization along the molecular backbone. nih.gov This delocalization is crucial for the molecule's potential applications in organic electronics, as it facilitates charge transport. nih.gov

In related conjugated systems, such as those incorporating thiophene (B33073) rings, the extent of electron delocalization directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus the bandgap of the material. nih.gov For instance, reduced delocalization along the polymer backbone can lead to a lowering of the HOMO level and an increase in the bandgap, resulting in a blue-shifted absorption spectrum. nih.gov

The concept of aromaticity also plays a role in understanding the electron delocalization in these systems. The pyrrole ring itself is an aromatic heterocycle, and its connection to the benzoate ring creates a larger conjugated system. Various theoretical descriptors can be used to quantify the aromaticity and identify the most conjugated pathways within such molecules. rsc.org

The introduction of different substituents can further modify the conjugation pathways. Electron-withdrawing or electron-donating groups can alter the electron density distribution and influence the charge transfer characteristics within the molecule.

Relationship between Molecular Architecture and Optical Properties (Absorption and Emission)

The absorption spectra of these compounds are characterized by electronic transitions between different molecular orbitals. In pyrrole-benzoate systems, these transitions can be of a π-π* nature, localized on the aromatic rings, or involve intramolecular charge transfer (ICT) from the electron-rich pyrrole moiety to the benzoate group. bohrium.com The energy of these transitions, and thus the position of the absorption maxima (λ_max), is sensitive to the electronic effects of substituents. Electron-donating groups on the benzoate ring, for example, can lead to a red-shift (bathochromic shift) in the absorption spectrum. bohrium.com

The fluorescence properties of these molecules are also highly dependent on their structure. Many N-arylpyrrole derivatives are known to be fluorescent. elsevierpure.com The emission wavelength and quantum yield can be tuned by modifying the molecular structure. For instance, creating more rigid, planar structures can enhance fluorescence quantum yields by reducing non-radiative decay pathways. elsevierpure.com

In some cases, these molecules can exhibit dual fluorescence, where emission is observed from two different excited states. researchgate.net One of these is often attributed to a locally excited (LE) state, while the other is assigned to a twisted intramolecular charge transfer (TICT) state, where the pyrrole and benzoate rings are perpendicular to each other. researchgate.net The formation of the TICT state is highly dependent on the conformational flexibility of the molecule and the polarity of the solvent.

The following table provides a summary of the absorption and emission characteristics of a related compound, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, in an aqueous solution, which can provide insights into the behavior of similar pyrrole-based systems.

Compound Solvent Absorption Maximum (λ_max) Molar Absorptivity (ε) Fluorescence
4-(2,5-dimethyl-pyrrol-1-yl)pyridineWater446 nm mdpi.com317 M⁻¹cm⁻¹ mdpi.comNot Exhibited mdpi.com

Solvent Effects on the Spectroscopic and Conformational Behavior

The spectroscopic and conformational properties of this compound are significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, intensity, and shape of absorption and emission bands of a molecule upon varying the polarity of the solvent. nih.govrsc.org

The polarity of the solvent can affect the differential solvation of the ground and excited states of the molecule. nih.gov In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will be stabilized to a greater extent, leading to a red-shift (bathochromic shift) in the emission spectrum. This is often observed in molecules that exhibit intramolecular charge transfer (ICT) upon excitation.

For instance, studies on 4(1H-pyrrole 1-yl) benzoic acid, a closely related compound, have shown that its absorption and fluorescence characteristics are sensitive to solvent polarity and acidity. researchgate.net In protic solvents, the formation of hydrogen bonds can further influence the spectroscopic properties. nih.govresearchgate.net The carbonyl stretching vibration of methyl 4-hydroxybenzoate, for example, shows shifts in its infrared spectrum in different solvents, indicating varying degrees of solute-solvent hydrogen bonding interactions. nih.gov

The solvent can also impact the conformational equilibrium of the molecule. Polar solvents may favor more polar conformations, while nonpolar solvents might favor less polar ones. This change in conformation can, in turn, affect the extent of π-conjugation and the resulting spectroscopic properties. In some cases, specific solvent interactions, such as the formation of hydrogen bonds, can restrict the rotational freedom of the molecule, influencing its excited-state dynamics and fluorescence behavior. researchgate.net

The following table illustrates the solvatochromic effect on the absorption maximum of a dye in different solvents, demonstrating the principle of how solvent polarity can alter spectroscopic properties.

Solvent Solvent Polarity (ET(30) scale) Absorption Maximum (λ_max) of a solvatochromic dye (example)
Cyclohexane31.2Lower Wavelength
Toluene33.9Intermediate Wavelength
Acetone (B3395972)42.2Higher Wavelength
Water63.1Highest Wavelength

Note: The data in this table is illustrative of the general trend of solvatochromism and does not represent specific data for this compound.

Potential Applications of Methyl 4 1h Pyrrol 1 Yl Benzoate in Advanced Materials and Chemical Systems

Role as Building Blocks in Supramolecular Chemistry and Macrocycle Synthesis

The structure of methyl 4-(1H-pyrrol-1-yl)benzoate is well-suited for constructing larger, complex supramolecular structures and macrocycles. These molecules are of considerable interest for their capacity to form host-guest complexes and for their distinct recognition properties.

A primary application in this field is the synthesis of calixpyrroles and expanded calixpyrroles. bgsu.edunih.govresearchgate.net Calixpyrroles are macrocyclic compounds that are typically formed from the condensation of pyrrole (B145914) with a ketone or aldehyde. nih.gov Incorporating the pyrrole-benzoate unit can alter the electronic properties and binding abilities of the resulting macrocycle. Expanded calixpyrroles, which have more than the typical four pyrrole units, can be created using derivatives of this compound. bgsu.edu This leads to larger cavities and potentially different guest selectivities. The ester group of the benzoate (B1203000) can also be modified after synthesis to further adjust the macrocycle's properties.

Application in Organic Electronics and Optoelectronic Materials

The conjugated π-system that extends across the pyrrole and benzene (B151609) rings in this compound is a crucial feature that makes it and its derivatives desirable for use in organic electronics and optoelectronics.

Development of Conjugated Systems Incorporating Pyrrole-Benzoate Units for Charge Transfer

The pyrrole-benzoate moiety serves as a foundational unit in designing larger conjugated systems. researchgate.net These systems are vital for enabling charge transfer, a fundamental process in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). By chemically linking these units, researchers can produce polymers and oligomers with customized electronic properties. The electron-donating characteristic of the pyrrole ring and the electron-withdrawing potential of the benzoate group can be adjusted to control the HOMO/LUMO energy levels of the materials, which is essential for efficient charge injection, transport, and separation. nih.gov

Electropolymerization of Pyrrole-Benzoate Monomers for Conductive Films

Monomers based on the pyrrole-benzoate structure can be electropolymerized to create conductive films on electrode surfaces. acs.orgnih.govresearchgate.net This process involves the oxidative coupling of pyrrole rings, which forms a conjugated polymer backbone. The resulting films can demonstrate electrical conductivity and electroactivity, making them appropriate for applications such as sensors, electrochromic devices, and as coatings with antistatic or charge-dissipating properties. rsc.orgmdpi.com The benzoate group's presence can affect the polymerization process as well as the morphology and properties of the final polymer film.

Dyes and Pigments based on Pyrrole-Benzoate Chromophores

The chromophoric nature of the pyrrole-benzoate unit, which absorbs light in the ultraviolet and sometimes visible portions of the electromagnetic spectrum, allows for its application in the creation of dyes and pigments. d-nb.infomdpi.comwikipedia.org By extending the conjugation or introducing different substituent groups, the absorption and emission properties of these molecules can be fine-tuned. frontiersin.org This has prompted investigations into their use in applications like dye-sensitized solar cells (DSSCs), where the dye is responsible for harvesting light, and as colorants for a variety of materials.

Catalytic Applications of Pyrrole-Benzoate Derivatives and their Composites

Derivatives of this compound and their composites have demonstrated potential in catalytic applications. The nitrogen atom in the pyrrole ring and the oxygen atoms in the benzoate group can serve as coordination sites for metal ions. researchgate.netrsc.org This enables the creation of metal-organic frameworks (MOFs) or other coordination polymers where the pyrrole-benzoate ligand supports a catalytically active metal center. mdpi.com These materials can show catalytic activity in different organic transformations. Additionally, composites that include these pyrrole-benzoate structures can be designed to improve catalytic efficiency and selectivity. researchgate.net

Development of Chemical Sensors and Sensing Materials

The capacity of the pyrrole-benzoate structure to interact with different analytes through mechanisms like hydrogen bonding, π-π stacking, and coordination with metal ions makes it a promising platform for developing chemical sensors. nih.govresearchgate.netdokumen.pub Changes in the optical or electronic properties of materials containing this moiety when they interact with a target analyte can be used as a sensing signal. For example, a color change (colorimetric sensor) or a change in fluorescence (fluorescent sensor) can signal the presence of a particular ion or molecule. bgsu.edu The ester group can be hydrolyzed to the corresponding carboxylic acid, which provides a binding site for cations.

Role in Corrosion Inhibition Mechanisms (based on computational studies of similar benzoate derivatives)

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the potential mechanisms through which organic molecules, such as derivatives of methyl benzoate and pyrrole, can act as corrosion inhibitors. While direct computational research on this compound is not extensively available, the analysis of structurally similar compounds provides significant insights into its probable behavior at a metal-corrosive medium interface. These theoretical investigations help in understanding the adsorption characteristics and the relationship between the molecular structure of an inhibitor and its protective efficacy.

The primary mechanism of corrosion inhibition by organic compounds is the adsorption of their molecules onto the metal surface, forming a protective film. nih.gov This film acts as a barrier, isolating the metal from the aggressive corrosive environment. nih.gov The efficiency of this protective layer is largely dependent on the physical and chemical properties of the inhibitor molecule, such as its electronic structure, steric factors, and the presence of active centers for adsorption.

Computational studies on benzoate and pyrrole derivatives consistently point to a mixed-type inhibition mechanism, where the compounds influence both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.govacs.org The adsorption process itself can be a combination of physisorption (physical adsorption) and chemisorption (chemical adsorption). Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the formation of coordinate bonds through electron sharing between the inhibitor and the metal's vacant d-orbitals. acs.org

The molecular structure of this compound suggests several features that would be critical to its potential as a corrosion inhibitor. The presence of the pyrrole ring, the benzene ring, and the ester group provides multiple active sites for adsorption. The nitrogen atom in the pyrrole ring and the oxygen atoms in the ester group possess lone pairs of electrons, making them potential centers for donation to the metal surface. nih.gov Furthermore, the π-electrons of the aromatic pyrrole and benzene rings can also interact with the metal surface, enhancing the adsorption process. nih.gov

Quantum chemical calculations are pivotal in predicting the inhibitive properties of such molecules. Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to more effective adsorption and inhibition. scirp.org Conversely, a lower ELUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface. A small energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule and greater reactivity. scirp.orgsciencepg.com The dipole moment is another important parameter; a higher dipole moment can favor the accumulation of the inhibitor molecules on the metal surface, thereby increasing the inhibition efficiency. scirp.org

Monte Carlo and Molecular Dynamics (MD) simulations further complement DFT studies by providing a more dynamic picture of the inhibitor-metal interaction. researchgate.nettandfonline.com These simulations can predict the most stable adsorption configuration of the inhibitor molecule on the metal surface and calculate the adsorption energy. A more negative (stronger) adsorption energy is indicative of a more stable and spontaneous adsorption process, which is desirable for an effective corrosion inhibitor. researchgate.nettandfonline.com For instance, a study on a pyrrole-substituted variant of a benzoate derivative showed a highly negative adsorption energy, suggesting a strong chemical adsorption mechanism. researchgate.net

In the context of this compound, computational models would likely predict a planar or near-planar adsorption geometry, which maximizes the contact area between the molecule and the metal surface. researchgate.net The Fukui function, another tool in computational chemistry, can identify the specific atomic sites within the molecule that are most susceptible to nucleophilic (electron-donating) and electrophilic (electron-accepting) attacks, thereby pinpointing the active centers for adsorption.

The following table summarizes key quantum chemical parameters and their implications for corrosion inhibition, based on findings from computational studies of similar benzoate and pyrrole derivatives.

ParameterSymbolImplication for Corrosion Inhibition
Energy of Highest Occupied Molecular OrbitalEHOMOHigher values indicate a greater tendency for electron donation to the metal surface, leading to stronger adsorption and higher inhibition efficiency. scirp.org
Energy of Lowest Unoccupied Molecular OrbitalELUMOLower values suggest a greater ability to accept electrons from the metal surface, which can also contribute to the adsorption process.
Energy GapΔEA smaller energy gap generally correlates with higher reactivity and thus better inhibition efficiency. scirp.orgsciencepg.com
Dipole MomentμA higher dipole moment can enhance the adsorption of the inhibitor on the metal surface. scirp.org
Adsorption EnergyEadsA more negative value indicates stronger and more spontaneous adsorption of the inhibitor on the metal surface. researchgate.nettandfonline.com
Fraction of Electrons TransferredΔNIndicates the tendency of the inhibitor molecule to donate electrons to the metal surface (if positive) or accept electrons (if negative). sciencepg.com

Q & A

Q. What are the common synthetic routes for Methyl 4-(1H-pyrrol-1-yl)benzoate and its derivatives?

Methodological Answer:

  • Esterification and coupling reactions are widely used. For example, ethyl 4-(bromomethyl)benzoate can undergo N-benzylation with NaH/DMF, followed by deprotection using BBr₃ in dichloromethane to yield functionalized benzoates .
  • Pd-catalyzed cross-coupling is effective for introducing pyrrole groups. For instance, 4-(1H-pyrrol-1-yl)aniline can serve as a precursor in synthesizing dithienopyrrole derivatives under Pd catalysis .
  • Multi-step reflux procedures (e.g., xylene reflux with chloranil for 25–30 hours) are employed for cyclization and purification .

Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsKey StepReference
N-BenzylationNaH, DMF, ethyl 4-(bromomethyl)benzoateDeprotection with BBr₃
Pd-catalyzed couplingPd catalyst, aryl halidesCross-coupling with pyrroles
CyclizationChloranil, xylene refluxNaOH wash and recrystallization

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Critical for confirming substituent positions and purity. For example, aromatic protons in pyrrole rings appear as distinct multiplet signals (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and pyrrole N-H bonds (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves molecular geometry, as demonstrated for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate .

Q. What purification techniques are recommended post-synthesis?

Methodological Answer:

  • Recrystallization : Use methanol or ethyl acetate for high-purity solids .
  • Flash Chromatography : Effective for separating polar by-products (e.g., silica gel with hexane/ethyl acetate gradients) .
  • TLC Monitoring : Ensure reaction completion using silica gel-G plates and UV detection .

Advanced Research Questions

Q. How can crystallization challenges be addressed when determining the X-ray structure of pyrrole-containing benzoate derivatives?

Methodological Answer:

  • Optimize solvent systems : Slow evaporation from DCM/hexane mixtures improves crystal quality .
  • Use SHELX software : Refinement tools in SHELXL resolve disorder in aromatic rings or ester groups. High-resolution data (>1.0 Å) reduces twinning artifacts .
  • Temperature control : Crystallize at -20°C to minimize thermal motion .

Q. What strategies can resolve discrepancies in NMR data interpretation for this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic effects (e.g., pyrrole ring flipping) .
  • Comparative analysis : Cross-reference with similar structures (e.g., ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate ).

Q. How to design SAR studies for evaluating biological activity?

Methodological Answer:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the benzoate or pyrrole moiety to assess effects on bioactivity .
  • Incorporate pharmacophores : Attach piperazine or quinoline groups to enhance binding affinity, as seen in methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives .
  • QSAR modeling : Use computational tools to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. How to optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ for coupling efficiency .
  • Solvent selection : Replace DMF with THF or toluene to reduce side reactions .
  • Temperature gradients : Stepwise heating (e.g., 0°C → RT) minimizes decomposition .

Table 2: Optimization Case Study

ParameterBaseline (Yield)Optimized (Yield)Approach
CatalystPdCl₂ (65%)Pd(PPh₃)₄ (82%)Enhanced oxidative addition
SolventDMFTolueneReduced carbocation formation
Reaction Time48 hrs24 hrsMicrowave-assisted heating

Q. How to analyze and validate crystallographic data using software like SHELX?

Methodological Answer:

  • Data reduction : Use SHELXC for scaling and outlier rejection .
  • Structure solution : SHELXD identifies heavy atoms via dual-space methods .
  • Validation tools : Check R-factors (<5%), ADP consistency, and hydrogen bonding networks .

Q. How to address unexpected by-products during synthesis?

Methodological Answer:

  • Mechanistic analysis : Identify intermediates via LC-MS (e.g., hydrazide formation in ).
  • By-product isolation : Use preparative HPLC to separate isomers or dimerization products .
  • Condition adjustment : Lower reaction temperature or reduce reagent stoichiometry to suppress side pathways .

Key Notes

  • Data Contradictions : Variations in melting points (e.g., 97.5–99°C vs. 89.5–91°C for similar sulfonyl chlorides ) may arise from isomerism or purity levels.
  • Advanced Tools : SHELX programs , QSAR models , and 2D NMR are critical for resolving structural ambiguities.
  • Biological Relevance : Derivatives show promise as angiotensin II antagonists and hyaluronidase inhibitors , warranting further pharmacological studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.